N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea
CAS No.: 338784-71-7
Cat. No.: VC5027979
Molecular Formula: C19H13Cl2F2N3O2
Molecular Weight: 424.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338784-71-7 |
|---|---|
| Molecular Formula | C19H13Cl2F2N3O2 |
| Molecular Weight | 424.23 |
| IUPAC Name | 1-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-(3,4-difluorophenyl)urea |
| Standard InChI | InChI=1S/C19H13Cl2F2N3O2/c20-14-2-1-3-15(21)13(14)10-26-9-12(5-7-18(26)27)25-19(28)24-11-4-6-16(22)17(23)8-11/h1-9H,10H2,(H2,24,25,28) |
| Standard InChI Key | UZQWBRJTPIRKSB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)NC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Introduction
Chemical Composition
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Pyridine Derivative: The 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridine part is similar to compounds like 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, which has a molecular formula of C13H9Cl2NO3 and a molecular weight of 298.12 g/mol .
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Urea Moiety: The N'-(3,4-difluorophenyl)urea part contributes additional fluorine atoms and a phenyl ring.
Synthesis and Potential Applications
The synthesis of such compounds typically involves reactions that form the urea linkage between the pyridine derivative and the difluorophenyl group. This might involve isocyanate or carbamate intermediates.
Research Findings
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Antiproliferative Activity: Diarylurea derivatives have shown promising antiproliferative activities against various cancer cell lines .
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Enzyme Inhibition: Urea-based compounds can act as inhibitors for enzymes like urease .
Data Table: Similar Compounds
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